molecular formula C22H42O4 B1362715 Dimethyl icosanedioate CAS No. 42235-38-1

Dimethyl icosanedioate

Cat. No.: B1362715
CAS No.: 42235-38-1
M. Wt: 370.6 g/mol
InChI Key: PODMJVMUYCFFMK-UHFFFAOYSA-N
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Description

It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used in the field of organic synthesis and as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl icosanedioate can be synthesized through the esterification of icosanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale esterification reactors where icosanedioic acid and methanol are combined with a catalyst. The reaction mixture is then heated and stirred to ensure complete conversion to the ester. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl icosanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl icosanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Polymer Chemistry: It serves as a monomer or comonomer in the production of polymers and copolymers.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of dimethyl icosanedioate involves its participation in esterification and transesterification reactions. In these reactions, the ester group of this compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl icosanedioate is unique due to its longer carbon chain compared to other similar esters. This longer chain imparts different physical and chemical properties, making it suitable for specific applications where longer chain esters are required. Its higher molecular weight and melting point also distinguish it from shorter chain esters .

Properties

IUPAC Name

dimethyl icosanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODMJVMUYCFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340707
Record name Dimethyl icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42235-38-1
Record name Dimethyl icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42235-38-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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